2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Overview

Description

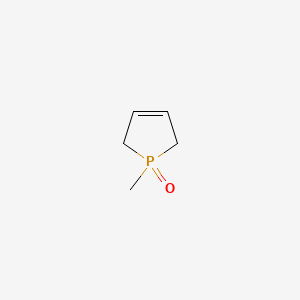

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide (CAS 3345-50-4, EC 222-097-0) is a five-membered phosphorus-containing heterocycle with a partially unsaturated ring structure. Its molecular formula is C₅H₉OP, featuring a methyl group at the 1-position and a phosphoryl group (P=O). This compound is synthesized via organophosphorus reactions, such as oxidation processes using SeO₂/peroxide systems under optimized solvent and molar ratio conditions . Purification typically involves silica gel column chromatography . Its structural and electronic properties make it a versatile intermediate in organophosphorus chemistry, with applications in catalysis and medicinal chemistry .

Preparation Methods

Preparation Methods of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Detailed Synthetic Procedures

Cyclization of Phosphine Precursors

- Starting Materials: Typically, a methyl-substituted phosphine (such as 1-methylphosphine derivatives) is reacted with an alkyne or alkene.

- Conditions: The reaction is carried out under inert atmosphere, at moderate temperatures (often room temperature to 80°C), sometimes in the presence of catalysts to facilitate ring closure.

- Outcome: Formation of the 2,5-dihydro-1-methyl-1H-phosphole ring system.

Oxidation to Phosphole 1-oxide

- Oxidizing Agents: Common oxidants include hydrogen peroxide (H2O2) and peracids (e.g., m-chloroperbenzoic acid).

- Reaction Conditions: Oxidation typically occurs at room temperature or slightly elevated temperatures, often in organic solvents compatible with the oxidant.

- Result: Conversion of the phosphorus atom from the trivalent state to the pentavalent oxide form, yielding this compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity. Techniques include:

- Use of continuous flow reactors to improve control over reaction times and temperatures.

- Advanced purification methods such as distillation and crystallization to isolate the product efficiently.

- Strict control of the atmosphere to prevent over-oxidation or degradation.

Reaction Types Involving this compound

Beyond its preparation, the compound can undergo further chemical transformations:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids; room to elevated temperature | Oxidized phosphole derivatives |

| Reduction | Lithium aluminum hydride; anhydrous solvents, inert atmosphere | Phosphine derivatives |

| Substitution | Halogens, organometallic reagents; catalysts, specific solvents | Substituted phosphole compounds |

These reactions highlight the compound's versatility as a synthetic intermediate.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Methylphosphine + alkyne/alkene | Moderate temperature, inert atmosphere | 2,5-Dihydro-1-methyl-1H-phosphole | Catalyst may be required |

| 2 | Oxidation | Hydrogen peroxide or peracids | Room temperature to slight heat | This compound | Controlled to avoid over-oxidation |

| Industrial Scale | Continuous flow synthesis | Optimized reagents and solvents | Controlled temperature and atmosphere | High-purity product | Advanced purification used |

Research Findings and Notes

- Green Chemistry Approaches: Recent studies have explored environmentally friendly oxidation methods for synthesizing phosphole oxides, including the use of aqueous hydrogen peroxide under mild conditions, reducing hazardous waste.

- Catalyst Development: Research into catalysts that promote efficient cyclization and oxidation steps is ongoing, aiming to improve selectivity and reduce reaction times.

- Mechanistic Insights: The oxidation step involves the nucleophilic attack of the phosphorus lone pair on the oxidizing agent, forming the pentavalent phosphole oxide, which stabilizes the heterocyclic ring.

- Purity and Yield: Industrial processes emphasize minimizing side reactions such as over-oxidation or ring cleavage, using inert atmospheres and precise temperature control to achieve yields typically above 80%.

Scientific Research Applications

Organic Synthesis

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is utilized as a building block in organic synthesis due to its phosphole structure, which can undergo various transformations. Its derivatives have been synthesized for applications in the development of new drugs and agrochemicals.

Case Study: Synthesis of N-Phosphinoyl Derivatives

Research has demonstrated the synthesis of 1-amino-2,5-dihydro-1H-phosphole 1-oxides and their N-phosphinoyl derivatives through green chemical methods. These derivatives exhibit potential as intermediates in pharmaceutical development, showcasing the versatility of this compound in synthetic chemistry .

Pharmaceutical Applications

The compound has been studied for its potential use in pharmaceuticals, particularly as an active ingredient in drug formulations. Its phosphole structure contributes to biological activity, making it a candidate for further exploration in medicinal chemistry.

Case Study: Anticancer Activity

In vitro studies have indicated that certain phosphole derivatives demonstrate anticancer properties by inhibiting specific cancer cell lines. The mechanism involves the modulation of cellular pathways that lead to apoptosis, highlighting the therapeutic potential of this compound .

Material Science

This compound is also explored for applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its unique electronic properties can be leveraged to create materials with specific conductive or optical characteristics.

Case Study: Conductive Polymers

Research has shown that incorporating phosphole compounds into polymer matrices can enhance electrical conductivity and thermal stability. These materials are being investigated for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | 3345-50-4 | C₅H₉OP | 122.10 (calc.) | N/A | N/A |

| 1,3-Dimethyl-2,5-dihydro-1H-phosphole 1-oxide | 15450-79-0 | C₆H₁₁OP | 130.12 | 1.01 (predicted) | 277.7 (predicted) |

| 1-Ethyl-2,5-dihydro-1H-phosphole 1-oxide | 5186-70-9 | C₆H₁₁OP | 130.12 | N/A | N/A |

Key Observations :

- Lipophilicity : The ethyl-substituted analog (CAS 5186-70-9) has a longer alkyl chain, which may enhance hydrophobicity (LogP ≈ 2.0) compared to the methyl variant .

- Thermal Stability : Predicted boiling points for the dimethyl derivative (277.7°C) suggest higher thermal stability due to stronger van der Waals interactions .

Research Findings and Trends

- Synthetic Optimization : highlights the importance of solvent choice (e.g., chloroform) and peroxide ratios in maximizing yields for the target compound.

- Barriers to Tautomerism : Studies on benzofurazan 1-oxide (a related heterocycle) reveal free-energy barriers for valence tautomerism, suggesting similar dynamic behavior in phosphole oxides .

- Computational Predictions : Properties like LogP and polar surface area (PSA) for the ethyl derivative (LogP ≈ 2.0, PSA ≈ 40 Ų) are experimentally underexplored but critical for drug design .

Biological Activity

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a phosphorus-containing heterocyclic compound with a five-membered ring structure that has garnered interest for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

- Molecular Formula : CHOP

- CAS Number : 70256

- Structure : The compound features a unique phosphorus atom within a cyclic framework, contributing to its stability and reactivity.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dihydro-1-methyl-1H-phosphole 1-oxide | Phosphole Oxide | Different position of hydrogen saturation |

| 2-Methylphosphole | Phosphole | Lacks the oxide functionality; simpler structure |

| Phosphorane | Phosphorus Heterocycle | Highly reactive; used in various synthetic pathways |

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have demonstrated that this compound and its derivatives can inhibit various enzymes critical to metabolic pathways. For instance, phosphonates derived from phosphole compounds have shown significant enzyme inhibition capabilities, suggesting potential therapeutic applications.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Derivatives of this compound have exhibited activity against a range of microorganisms. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Activity

Research highlights the anticancer potential of derivatives derived from this compound. For example, certain phosphonates have demonstrated significant antitumor activity against leukemia cell lines (U937 and K562). These compounds induce apoptosis in cancer cells, showcasing their potential as anticancer agents.

Case Study: Anticancer Evaluation

In vitro studies using the MTT assay assessed the effectiveness of synthesized phosphonates against leukemia cell lines. Results showed that certain compounds effectively inhibited cell proliferation at concentrations ranging from 0–1000 μM, leading to apoptosis in targeted cancer cells.

The biological activity of this compound is attributed to its interactions with molecular targets such as enzymes and receptors:

- Enzyme Interaction : The compound can bind to active sites on enzymes or alter their conformation, leading to inhibition.

- Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways and affecting various cellular functions.

Synthetic Routes and Applications

The synthesis of this compound can be achieved through multiple methods involving cyclization reactions. Its applications are diverse and include:

- Chemical Synthesis : It serves as a precursor for more complex organophosphorus compounds.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a drug candidate for various diseases.

- Industrial Use : The compound is utilized in the production of flame retardants and plasticizers.

Chemical Reactions Analysis

Diels-Alder Reactivity

This compound participates in Diels-Alder reactions as a diene, forming six-membered cycloadducts with dienophiles like N-methylmaleimide. The reaction proceeds through synchronous bond formation in the transition state, with distinct stereochemical outcomes depending on the geometry of the diene-dienophile interaction .

Key Findings:

-

Syn vs. Anti Transition States :

Computational studies reveal a 5.0 kcal/mol energy preference for the syn transition state over the anti configuration. This arises from favorable orbital interactions between the phosphole’s electron-rich P=O group and the dienophile’s electron-deficient π-system .Transition State Parameter Syn Geometry Anti Geometry Bond Distances (Å) 2.05, 2.96 2.12, 3.24 Interaction Energy (kcal/mol) −3.4 −0.3 -

Exclusion of Exo Isomers :

Experimental data confirm that exo adducts are not formed , likely due to steric clashes between substituents in the transition state .

Dimerization Pathways

The compound undergoes thermal dimerization via a [4+2] cycloaddition mechanism. Transition state analysis highlights asynchronous bond formation, with one incipient bond significantly shorter than the other .

Computational Insights:

-

Hyperconjugative Stabilization :

The syn dimer benefits from 0.6 kcal/mol stabilization energy due to hyperconjugation between the P=O σ* orbital and the forming C–C bonds. This effect is weaker in the anti dimer (0.3 kcal/mol) .

Stereoelectronic Effects

The methyl group at the phosphorus center enhances electron donation into the ring, increasing the diene’s reactivity. This is quantified through natural bond orbital (NBO) analysis , which shows stronger hyperconjugative interactions in syn geometries compared to anti configurations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, and how do reaction conditions impact yield and purity?

- Methodological Answer: The compound is synthesized via cyclization of 1-methylphosphole precursors or functionalization of dihydrophosphole oxides. Kiss et al. (2013) optimized the reaction using catalytic bases (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen, achieving yields of 65–78% . Purity is highly sensitive to moisture; rigorous drying of solvents and inert atmosphere protocols are critical. Impurities often arise from incomplete ring closure or oxidation side products, necessitating column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting data?

- Methodological Answer: Nuclear magnetic resonance (NMR, particularly P and H) is primary for structural confirmation. P NMR typically shows a singlet near δ 25–30 ppm for the P=O group. X-ray crystallography resolves ambiguities in ring conformation, as demonstrated in Keglevich et al. (1987) for analogous phosphole oxides . Discrepancies between theoretical and experimental NMR shifts can be addressed via density functional theory (DFT) calculations to model electronic environments .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Stability tests indicate decomposition within 48 hours when exposed to ambient humidity. Storage recommendations include desiccators with phosphorus pentoxide (PO) at –20°C . Periodic NMR analysis is advised to monitor degradation, particularly the appearance of phosphate byproducts.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in organophosphorus chemistry?

- Methodological Answer: The P=O group activates the phosphole ring toward nucleophilic attack at the α-carbon. Computational studies (e.g., Mulliken charge analysis) reveal electron-deficient regions at C2 and C5, enabling regioselective functionalization. Researchers should employ DFT (B3LYP/6-311++G**) to predict reaction sites and validate with kinetic experiments (e.g., monitoring intermediates via in situ IR) .

Q. What experimental strategies can validate conflicting hypotheses about the compound’s role in catalytic cycles?

- Methodological Answer: Contradictory reports on catalytic activity (e.g., in hydrophosphination) require mechanistic studies. Isotopic labeling (O in P=O) paired with mass spectrometry tracks oxygen transfer pathways. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms . Control experiments with radical scavengers (e.g., TEMPO) can rule out free-radical pathways.

Q. How can researchers optimize the synthesis of N-phosphinoyl derivatives while minimizing byproduct formation?

- Methodological Answer: N-phosphinoylation of 1-amino derivatives (e.g., 1-amino-2,5-dihydro-1H-phosphole 1-oxide) requires stoichiometric control. Kiss et al. (2013) achieved 85% yield using phosphoryl chloride (POCl) in dichloromethane at 0°C, with slow reagent addition to prevent exothermic side reactions. Byproducts (e.g., dimeric species) are separable via fractional crystallization from ethanol .

Q. What methodologies assess the compound’s potential toxicity or environmental impact in biological studies?

- Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna assays for ecotoxicity). Arbuzov et al. (1966) reported moderate cytotoxicity in five-membered phosphorus heterocycles, suggesting mitochondrial disruption as a pathway . For in vitro studies, use HepG2 cell lines with MTT assays, and validate results via LC-MS metabolomics to identify phosphorylation-dependent toxicity markers.

Q. Methodological Recommendations

- Contradictory Data Resolution : Combine multiple techniques (e.g., NMR, X-ray, DFT) for structural validation .

- Reaction Optimization : Use design of experiments (DoE) to screen temperature, solvent, and catalyst ratios systematically .

- Stability Testing : Implement accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Properties

IUPAC Name |

1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQAXIVFGHSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239232 | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-38-1 | |

| Record name | 1-Methyl-1-phospha-3-cyclopentene-1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.